4-(Tetradecyloxy)aniline

Description

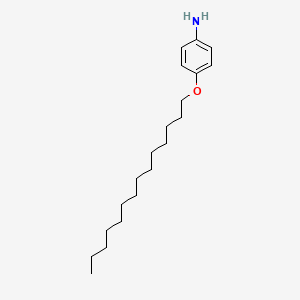

Structure

3D Structure

Properties

IUPAC Name |

4-tetradecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17H,2-13,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHYUZKXTRJREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192959 | |

| Record name | p-(n-Tetradecyloxy)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-46-9 | |

| Record name | p-(n-Tetradecyloxy)phenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(n-Tetradecyloxy)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TETRADECYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Tetradecyloxy Aniline and Its Derivatives

Preparation of 4-(Tetradecyloxy)aniline Precursors

The synthesis of this compound typically begins with the preparation of its immediate precursors, which involves the formation of an ether linkage to a benzene (B151609) ring that already contains or will be converted to an amino group.

Williamson Ether Synthesis Routes

The Williamson ether synthesis is a widely used and classical method for preparing ethers, including aryl ethers like this compound. masterorganicchemistry.combyjus.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of this compound, a common approach involves the reaction of 4-aminophenol (B1666318) with a tetradecyl halide (e.g., 1-bromotetradecane).

The general reaction is as follows: First, the phenolic hydroxyl group of 4-aminophenol is deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This is a critical step as the phenoxide is a much stronger nucleophile than the neutral phenol (B47542). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.com

The resulting 4-aminophenoxide ion then reacts with 1-bromotetradecane (B124005). The nucleophilic oxygen of the phenoxide attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming the ether linkage. The presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to enhance the reaction rate, particularly when dealing with reactants in different phases. utahtech.edu

An alternative Williamson synthesis approach starts with 4-nitrophenol (B140041). The phenolic proton is removed by a base, and the resulting 4-nitrophenoxide is reacted with 1-bromotetradecane to yield 4-nitro-1-(tetradecyloxy)benzene. The nitro group is then subsequently reduced to an amine to afford the final product, this compound. This two-step process can sometimes offer advantages in terms of reaction efficiency and purification.

| Starting Material | Reagents | Product | Key Reaction Type |

|---|---|---|---|

| 4-Aminophenol | 1. Base (e.g., NaOH, K₂CO₃) 2. 1-Bromotetradecane | This compound | Williamson Ether Synthesis |

| 4-Nitrophenol | 1. Base (e.g., K₂CO₃) 2. 1-Bromotetradecane 3. Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | This compound | Williamson Ether Synthesis followed by Nitro Reduction |

Other Synthetic Pathways for Aryl Ethers

Besides the Williamson synthesis, other methods can be employed for the formation of the aryl ether bond in the precursor to this compound.

Reduction of 4-Nitrophenol Derivatives: A common alternative strategy involves the catalytic reduction of a pre-formed 4-alkoxynitrobenzene. For instance, 4-nitrophenol can be etherified with a tetradecyl halide, and the resulting 4-(tetradecyloxy)nitrobenzene is then reduced to this compound. Various reducing agents can be used for this transformation, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal salts like tin(II) chloride (SnCl₂) in acidic media. nih.govmdpi.com The reduction of 4-nitrophenol is a well-established model reaction and can be monitored by UV-visible spectroscopy by observing the disappearance of the 4-nitrophenolate (B89219) ion peak around 400 nm. nih.govnih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can form C-O bonds. organic-chemistry.orgnih.gov In a potential synthetic route to this compound precursors, an aryl halide (like 4-iodoaniline (B139537) or a protected version) could be coupled with tetradecanol (B45765) in the presence of a copper catalyst and a base. researchgate.net Traditional Ullmann reactions often require harsh conditions, such as high temperatures. organic-chemistry.org However, modern variations of the Ullmann-type reaction have been developed that proceed under milder conditions, sometimes employing ligands to facilitate the coupling. google.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org While primarily used for forming aryl amines, variations of this reaction can also be used to form aryl ethers. wikipedia.org A possible, though less common, route to this compound could involve the palladium-catalyzed coupling of 4-bromoanisole (B123540) (or a similar precursor) with an amine source, or the coupling of an aryl halide with tetradecanol. The versatility of the Buchwald-Hartwig reaction allows for a wide range of substrates and functional group tolerance. wikipedia.orgyoutube.com

Derivatization Approaches from this compound

The primary amino group of this compound serves as a versatile functional handle for a variety of derivatization reactions, leading to the synthesis of imines, heterocyclic systems, and polymers.

Synthesis of Imines and Schiff Bases

The reaction of the primary amine group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. derpharmachemica.com This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. nih.gov Schiff bases derived from long-chain alkoxyanilines, such as this compound, are of significant interest due to their potential applications as liquid crystals. nih.govresearchgate.net

The synthesis generally involves refluxing equimolar amounts of this compound and a suitable aldehyde (e.g., a substituted benzaldehyde) in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. nih.gov The resulting imine products often exhibit mesomorphic properties, and the nature of the terminal groups and the length of the alkoxy chain can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. nih.govresearchgate.net

A study by H. S. N. De Silva et al. describes the synthesis of a series of Schiff bases by reacting 4-alkyloxy anilines with 4-(benzyloxy)benzaldehyde. nih.gov The compounds were characterized by various spectroscopic methods, and their liquid crystalline properties were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov

| Reactant A | Reactant B (Aldehyde) | Product Type | Key Application |

|---|---|---|---|

| This compound | Substituted Benzaldehydes | Schiff Base (Imine) | Liquid Crystals |

| This compound | 4-(Benzyloxy)benzaldehyde | (E)-4-(Tetradecyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Liquid Crystals with Smectic A phase |

| 4-Alkoxyanilines | Various Aromatic Aldehydes | N-(Arylmethylidene)-4-alkoxyanilines | Liquid Crystals |

Formation of Heterocyclic Ring Systems (e.g., Oxazepinediones, Tetrazines)

The aniline (B41778) moiety of this compound can be a precursor for the synthesis of various heterocyclic ring systems.

Oxazepinediones: While specific examples starting from this compound are not prevalent in the literature, derivatives of anthranilic acid (2-aminobenzoic acid) are known to be key starting materials for the synthesis of various heterocyclic compounds, including benzodiazepines and oxazepinediones. nih.gov A plausible, though not explicitly documented, route could involve the carboxylation of this compound to form a substituted anthranilic acid, which could then undergo cyclization reactions to form oxazepinedione systems.

Tetrazines: 1,2,4,5-tetrazines are an important class of heterocycles, often synthesized through the condensation of nitriles with hydrazine (B178648) or via Diels-Alder reactions. researchgate.netnih.govnih.govorgsyn.org A common synthetic route involves the reaction of diarylidine hydrazines with dienophiles. researchgate.net For instance, N-aryl maleimides can react with dibenzylidine hydrazine to form pyridazine (B1198779) derivatives, which can then be further reacted to yield tetrazine structures. researchgate.net Although direct synthesis from this compound is not a standard method, its derivatives could potentially be incorporated into tetrazine synthesis. For example, a nitrile-functionalized derivative of this compound could be synthesized and then used as a precursor in tetrazine formation. The electron-rich nature of the aniline derivative could influence the reactivity and properties of the resulting tetrazine.

| Heterocycle | General Precursor | Potential Role of this compound |

|---|---|---|

| Oxazepinedione | Anthranilic Acid Derivatives | Could be carboxylated to form a substituted anthranilic acid for subsequent cyclization. |

| Tetrazine | Nitriles, Hydrazine, Dienophiles | Could be modified to introduce a nitrile group for participation in tetrazine synthesis, or its amino group could be part of a more complex precursor. |

Polymerization Reactions (e.g., Substituted Polyanilines)

The oxidative polymerization of aniline is a well-established method to produce polyaniline (PANI), a conducting polymer. researchgate.netosti.govwikipedia.org The introduction of substituents on the aniline ring, such as the tetradecyloxy group, can significantly modify the properties of the resulting polymer. rsc.org The long alkyl chain can enhance the solubility of the polymer in common organic solvents, a significant advantage over the generally insoluble parent PANI. rsc.org

The polymerization of this compound would typically be carried out via chemical or electrochemical oxidation. rsc.orglsu.edu In chemical oxidative polymerization, the monomer is dissolved in an acidic medium (e.g., aqueous HCl) and an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or manganese dioxide (MnO₂), is added to initiate the polymerization. rsc.orgresearchgate.net The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. researchgate.net

The resulting poly(this compound) is expected to have a structure consisting of repeating aniline units, though the exact linkage (head-to-tail, etc.) can vary. The presence of the bulky tetradecyloxy group can influence the polymer's morphology, conductivity, and optical properties. rsc.org These substituted polyanilines are promising materials for applications in sensors, electrochromic devices, and as corrosion inhibitors. rsc.org

| Monomer | Polymerization Method | Typical Oxidant | Resulting Polymer | Potential Application |

|---|---|---|---|---|

| This compound | Chemical Oxidative Polymerization | Ammonium Persulfate ((NH₄)₂S₂O₈) | Poly(this compound) | Soluble Conducting Polymer, Sensors |

| Aniline | Electrochemical Polymerization | Applied Potential | Polyaniline (PANI) | Conducting Polymer Films |

| Substituted Anilines | Chemical Oxidative Polymerization | Various (e.g., FeCl₃, MnO₂) | Substituted Polyanilines | Processable Conducting Materials |

Esterification and Amidation Reactions

The amino group of this compound serves as a versatile handle for esterification and amidation reactions, leading to the formation of Schiff bases and amides, which are often precursors to liquid crystalline materials.

Esterification is typically achieved indirectly through a multi-step synthesis. For instance, a series of ester and Schiff base derivatives with nonyl and tetradecyl terminal chains have been successfully synthesized. The general approach involves three main steps: alkylation, condensation, and finally, esterification. While this study does not start with this compound directly, the principles are applicable. A plausible route would involve the condensation of this compound with a hydroxybenzaldehyde, followed by esterification of the resulting phenolic hydroxyl group with a suitable carboxylic acid.

Amidation of this compound can be accomplished through various methods. A general and convenient protocol for amide bond formation involves the use of coupling reagents. For electron-deficient amines and carboxylic acids, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt), has proven effective. This method is amenable to a range of functionalized amide derivatives. Another approach involves the direct reaction of a carboxylic acid with the amine under high heat to drive off the water byproduct. More reactive carboxylic acid derivatives like acid chlorides and anhydrides react readily with amines to form amides. Esters can also be converted to amides, though this often requires more forceful conditions. For sensitive substrates, milder methods using peptide coupling agents have been developed. For example, carboxylic acids can be treated with ammonium chloride in the presence of such agents and a base at room temperature.

The synthesis of amides from esters and amines can be performed under neutral conditions, often requiring an excess of the amine to drive the reaction to completion. The general mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the alkoxy group and a proton transfer yield the final amide product.

Table 1: Common Reagents for Amidation Reactions

| Reagent/Method | Description | Reference |

| EDC, DMAP, HOBt | Coupling agents for amide bond formation between carboxylic acids and amines. | |

| Acid Chlorides/Anhydrides | Highly reactive acylating agents that readily form amides with amines. | |

| Direct Heating | Reaction of a carboxylic acid and an amine at high temperatures. | |

| Peptide Coupling Agents | Used for mild and selective amide bond formation. |

Azo Compound Synthesis

Azo compounds derived from this compound are of interest as potential dyes and liquid crystals. The synthesis of azo dyes is a well-established two-step process.

The first step is the diazotization of the primary aromatic amine, in this case, this compound. This is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

The second step is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol or another aniline derivative. The choice of the coupling component is crucial as it significantly influences the color and properties of the final azo dye. The reaction is an electrophilic aromatic substitution.

For example, coupling the diazonium salt of this compound with a phenolic compound would result in a hydroxy-substituted azo compound. The general synthetic route for azo dyes involves the careful control of pH and temperature to ensure the stability of the diazonium salt and to promote the coupling reaction.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of a compound's identity and purity. emerypharma.com

In the ¹H NMR spectrum of 4-(tetradecyloxy)aniline, specific proton signals are anticipated based on the molecule's structure, which consists of a p-disubstituted benzene (B151609) ring, a primary amine group, and a long O-alkyl chain. The aromatic protons are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system in a 1,4-substituted ring. The protons ortho to the electron-donating amino group (H-2/H-6) would resonate at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing tetradecyloxy group (H-3/H-5). The protons of the long aliphatic chain will exhibit predictable signals, with the triplet for the terminal methyl group appearing at the highest field (~0.88 ppm). The methylene (B1212753) group protons adjacent to the ether oxygen (O-CH₂) are deshielded and would appear as a triplet around 3.9 ppm. A broad singlet corresponding to the amine (-NH₂) protons is also expected, with its chemical shift being variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-2, H-6 | 6.75 | Doublet (d) |

| Aromatic H-3, H-5 | 6.65 | Doublet (d) |

| Amine (-NH₂) | 3.5 (broad) | Singlet (s) |

| O-CH₂ -(CH₂)₁₂-CH₃ | 3.88 | Triplet (t) |

| O-CH₂-CH₂ -(CH₂)₁₁-CH₃ | 1.75 | Multiplet (m) |

| -(CH₂ )₁₁- | 1.26 (broad) | Singlet (s) |

| -(CH₂)₁₂-CH₃ | 0.88 | Triplet (t) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and several signals for the fourteen carbons of the alkyl chain. The carbon atom attached to the nitrogen (C-1) and the carbon attached to the ether oxygen (C-4) will have characteristic chemical shifts influenced by these heteroatoms. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) will appear as two separate signals. The carbons of the tetradecyl chain will resonate in the typical aliphatic region (14-70 ppm), with the carbon bonded to the ether oxygen (O-CH₂) appearing most downfield in this group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C -1 (-NH₂) | 140.7 |

| Aromatic C -4 (-O-Alkyl) | 152.5 |

| Aromatic C -2, C -6 | 116.3 |

| Aromatic C -3, C -5 | 115.5 |

| O -CH₂-(CH₂)₁₂-CH₃ | 68.8 |

| O-CH₂-CH₂ -(CH₂)₁₁-CH₃ | 29.5 |

| -(CH₂ )₁₀- | 29.4 - 29.7 |

| O-(CH₂)₁₂-CH₂ -CH₃ | 26.1 |

| O-(CH₂)₁₁-CH₂ -CH₂-CH₃ | 31.9 |

| -(CH₂)₁₂-CH₃ | 22.7 |

| -(CH₂)₁₃-CH₃ | 14.1 |

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. emerypharma.comwikipedia.org For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-2/H-6 with H-3/H-5) and, crucially, confirm the connectivity along the entire tetradecyl chain, showing correlations between the O-CH₂ protons and the adjacent CH₂ group, and so on down to the terminal methyl group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. slideshare.net It would show correlations between the O-CH₂ protons and the aromatic protons at C-3/C-5, confirming the position of the alkoxy substituent.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgepfl.ch Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum. epfl.ch

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.net The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The presence of the primary amine (NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. Strong, sharp peaks between 2850 and 2960 cm⁻¹ correspond to the C-H stretching vibrations of the long tetradecyl chain. Aromatic C-H stretching appears as weaker bands above 3000 cm⁻¹. The C-O-C stretching of the ether linkage is typically observed as a strong band around 1240 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1500-1620 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3350 - 3450 |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1580 - 1650 |

| Alkyl Chain (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch (in-ring) | 1500 - 1620 |

| Aryl Ether (Ar-O-R) | C-O-C Stretch (asymmetric) | 1230 - 1270 |

| p-Substituted Benzene | C-H Bend (out-of-plane) | 810 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The aniline (B41778) chromophore typically exhibits two primary absorption bands corresponding to π→π* transitions. researchgate.net The first, related to the 1A₁ → 1B₂ transition, appears around 280-290 nm, while the second, more intense S₀ → S₂ transition, is observed around 230-240 nm. researchgate.netresearchgate.net

The introduction of the electron-donating tetradecyloxy group at the para position acts as a powerful auxochrome. This substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for both absorption bands due to the extension of the conjugated system through resonance with the lone pairs on the ether oxygen.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Compound | Transition | λmax (nm) |

| Aniline | π→π* (S₀ → S₁) | ~290 researchgate.net |

| Aniline | π→π* (S₀ → S₂) | ~230-240 researchgate.net |

| This compound | π→π* (S₀ → S₁) | ~300 - 310 (Predicted) |

| This compound | π→π* (S₀ → S₂) | ~245 - 255 (Predicted) |

Elemental Analysis and Mass Spectrometry

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. For this compound, with the molecular formula C₂₀H₃₅NO, the theoretical elemental composition can be calculated precisely. chemspider.com This analysis is fundamental for confirming the empirical formula of a newly synthesized compound.

Table 5: Elemental Composition of this compound (C₂₀H₃₅NO)

| Element | Atomic Mass | Molar Mass Contribution | Percentage (%) |

| Carbon (C) | 12.011 | 240.22 | 78.63% |

| Hydrogen (H) | 1.008 | 35.28 | 11.55% |

| Nitrogen (N) | 14.007 | 14.007 | 4.58% |

| Oxygen (O) | 15.999 | 15.999 | 5.24% |

| Total | 305.506 chemspider.com | 100.00% |

Mass Spectrometry (MS) provides the exact molecular weight and valuable structural information from fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 305. High-resolution mass spectrometry (HRMS) would confirm the exact mass to be approximately 305.2719, consistent with the formula C₂₀H₃₅NO. chemspider.comnih.gov A characteristic fragmentation pattern would involve the alpha-cleavage of the ether bond, resulting in a highly stable fragment from the loss of the C₁₄H₂₈ radical, or the cleavage producing a C₁₄H₂₉⁺ cation.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the analytical requirements. Thin-Layer Chromatography (TLC) is a rapid and simple method for qualitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed quantitative and structural information.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for monitoring the progress of chemical reactions and for the initial identification of compounds. libretexts.org For a compound like this compound, which possesses a polar aniline head and a long, nonpolar alkyl tail, the choice of the stationary and mobile phases is crucial for achieving effective separation.

A common stationary phase for the analysis of moderately polar compounds is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a more polar solvent. The polarity of the eluent can be adjusted to control the migration of the compound up the TLC plate. For this compound, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would likely provide good separation. The long tetradecyloxy chain will cause the molecule to be relatively nonpolar, and thus it would be expected to have a higher retention factor (Rƒ) compared to more polar starting materials or byproducts.

Visualization of the spots on a TLC plate can be achieved through various methods. Under UV light (254 nm), aromatic compounds like this compound will appear as dark spots on a fluorescent background. libretexts.org Staining with specific reagents can also be employed. For anilines, a potassium permanganate (B83412) stain can be effective, appearing as yellowish spots on a purple background. illinois.edu Another common stain for amines is a ninhydrin (B49086) solution, which upon heating, produces colored spots. illinois.edu

Table 1: Illustrative TLC Data for Analysis of a Reaction Mixture Containing this compound

| Compound | Rƒ Value (Hexane:Ethyl Acetate 4:1) | Visualization Method |

| Starting Material (e.g., 4-aminophenol) | 0.15 | UV (254 nm), Potassium Permanganate |

| This compound | 0.65 | UV (254 nm), Potassium Permanganate |

| Byproduct (e.g., dialkylated product) | 0.80 | UV (254 nm) |

Note: Rƒ values are illustrative and can vary depending on the exact experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For aniline derivatives, a fused silica capillary column coated with a nonpolar or medium-polarity stationary phase, such as SE-54, is often used. epa.gov

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns. For instance, a common fragmentation pathway for anilines involves the loss of the amino group or cleavage of the alkyl chain. nih.govnih.gov

For quantitative analysis, a calibration curve can be constructed using standards of known concentration. The area of the chromatographic peak for this compound is proportional to its concentration in the sample. nih.gov In some cases, derivatization of the aniline group may be performed to improve its chromatographic properties and detection sensitivity. nih.gov

Table 2: Representative GC-MS Data for this compound

| Parameter | Value |

| GC Column | SE-54 (30 m x 0.25 mm) |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| Retention Time | ~18.5 min |

| Ionization Mode | Electron Impact (EI) |

| Key Mass Fragments (m/z) | 305 (M+), 109, 93, 65 |

Note: These values are representative and will vary based on the specific instrument and conditions used.

The use of GC-MS is not only for purity assessment but also for the identification of trace impurities in a sample of this compound. The high sensitivity and specificity of MS detection allow for the identification of byproducts or degradation products, even at very low levels. researchgate.net

Investigation of Mesomorphic and Liquid Crystalline Behavior

Thermal Analysis Techniques

Thermal analysis is fundamental to characterizing the temperatures and energetics of phase transitions in liquid crystalline materials.

Differential Scanning Calorimetry (DSC) is a primary tool for determining the phase transition temperatures and associated enthalpy changes (ΔH) of liquid crystals. mdpi.com By monitoring the heat flow into or out of a sample during a controlled temperature scan, DSC can precisely identify transitions such as melting (Crystal to Liquid Crystal/Isotropic Liquid), clearing (Liquid Crystal to Isotropic Liquid), and polymorphic transitions between different liquid crystal phases (e.g., Smectic to Nematic). researchgate.net

For a long-chain derivative like the tetradecyl (C14) compound, it is highly probable that it will exhibit smectic mesomorphism, potentially without a nematic phase. The transition temperatures generally show an "odd-even" effect, particularly for the nematic-isotropic clearing point, where temperatures alternate with the addition of each carbon to the flexible chain. microscopyu.com The table below, compiled from data on a related homologous series, illustrates the typical progression of phase transitions with increasing chain length.

Table 1: Phase Transition Temperatures (°C) for a Homologous Series of Azoester Mesogens microscopyu.comThis table shows data for the series 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester to illustrate the typical influence of alkoxy chain length on mesomorphism.

| n-Alkyl Group (Carbon Atoms) | Melting Point (°C) | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) | Mesophase Type(s) |

|---|---|---|---|---|

| 1 (Methyl) | 206.0 | - | 230.0 | Nematic |

| 2 (Ethyl) | 182.0 | - | 343.0 | Nematic |

| 3 (Propyl) | 168.0 | - | 302.0 | Nematic |

| 4 (Butyl) | 164.0 | - | 286.0 | Nematic |

| 10 (Decyl) | 134.0 | - | 180.0 | Nematic |

| 12 (Dodecyl) | 130.0 | - | 168.0 | Nematic |

| 14 (Tetradecyl) | 124.0 | - | 158.0 | Nematic |

| 16 (Hexadecyl) | 128.0 | Non-mesomorphic | None |

Optical Microscopy Techniques

Optical microscopy provides visual confirmation of liquid crystal phases and allows for their identification based on characteristic anisotropic textures.

Polarizing Optical Microscopy (POM) is an indispensable technique for identifying liquid crystal mesophases. youtube.com Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. greyhoundchrom.com When viewed between crossed polarizers, this property creates characteristic interference patterns, or "textures," that act as fingerprints for different mesophases. youtube.com

For compounds structurally similar to 4-(Tetradecyloxy)aniline, specific textures are consistently observed.

Nematic (N) Phase: This phase is characterized by long-range orientational order but no positional order. Its typical texture is the Schlieren texture , featuring dark brushes or "threads" that correspond to topological defects in the molecular alignment. deepdyve.comresearchgate.net

Smectic (Sm) Phases: These phases possess both orientational order and some degree of positional order, with molecules arranged in layers. The most common textures are focal conic fan textures, which appear as fan-shaped areas, often with polygonal boundaries. deepdyve.comresearchgate.net The specific type of smectic phase (e.g., Smectic A, Smectic C) can often be distinguished by the details of these textures or by observing their behavior under mechanical stress. tandfonline.com

Given the long tetradecyloxy chain, this compound would be expected to exhibit a smectic phase upon cooling from the isotropic liquid, identifiable by a distinct focal conic fan texture under POM. tandfonline.comicm.edu.pl

Structure-Mesomorphic Property Relationships

Promotion of Smectic Phases: Increasing the chain length generally enhances van der Waals forces between molecules. This promotes the layered arrangements characteristic of smectic phases at the expense of the less-ordered nematic phase. derpharmachemica.com For a C14 chain, the tendency to form smectic phases is very strong.

Odd-Even Effect: The clearing temperature (Nematic-Isotropic transition) often shows an alternating pattern as the number of atoms in the alkoxy chain increases. This "odd-even" effect is attributed to the change in molecular shape and anisotropy as each methylene (B1212753) unit is added to the chain. microscopyu.com

The core moiety of this compound, based on the aniline (B41778) group, provides the necessary rigidity for the formation of liquid crystal phases. For calamitic liquid crystals, a linear, rod-like shape is essential. tandfonline.com

Rigid Core: The phenyl ring of the aniline group acts as a rigid segment that encourages parallel alignment with neighboring molecules. In many liquid crystals, this core is extended through linking groups (like -CH=N- in Schiff bases or -N=N- in azo compounds) to enhance linearity and thermal stability. tandfonline.com

Effects of Substituents and Molecular Architecture

Influence of Schiff Base and Ester Linkages

The introduction of Schiff base (imine) and ester functionalities into the molecular backbone is a common strategy to create rod-like (calamitic) liquid crystals. These groups enhance the rigidity and linearity of the molecule, which are crucial for the formation of mesophases.

Research into a series of ester-Schiff base derivatives incorporating a tetradecyl terminal chain has demonstrated the exhibition of smectic A (SmA) phases. researchgate.net In these compounds, the core structure consists of a this compound moiety connected via an imine linkage to a phenyl ring, which is then ester-linked to a terminal group. The linearity of this molecular design, coupled with the high polarizability from electronegative atoms in the ester and nitro groups, induces stable liquid crystal behavior. researchgate.net The presence of the long tetradecyl chain, in particular, is noted to promote the formation of thermodynamically stable (enantiotropic) mesophases. researchgate.net

The general structure and observed phase transitions for one such series are detailed below:

Table 1: Phase Transitions of (E)-4-((4-(alkoxy)benzylidene)amino)phenyl 4-nitrobenzoate (B1230335) Derivatives

| Terminal Alkoxy Chain | Compound | Phase Transition Temperatures (°C) | Mesophase Type | Reference |

| Nonyl (C9H19O-) | 3a | Cr 120.9 SmA 135.5 Iso | Smectic A (SmA) | researchgate.net |

| Tetradecyl (C14H29O-) | 3b | Cr 118.4 SmA 140.1 Iso | Smectic A (SmA) | researchgate.net |

| Note: Cr = Crystal, SmA = Smectic A, Iso = Isotropic Liquid. Data obtained from Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). |

As shown in the table, increasing the alkyl chain length from nonyl to tetradecyl results in a slight widening of the smectic A phase range, highlighting the role of the long alkyl chain in stabilizing the mesophase. researchgate.net

Impact of Aromatic Core and Terminal Groups

The composition of the aromatic core also plays a significant role. Studies on Schiff bases prepared from p-alkylaniline derivatives (including C14) and 4-phenylpyridine-4'-carbaldehyde reveal the formation of multiple smectic phases. mdpi.com When compared to their direct biphenyl (B1667301) analogues, the inclusion of a pyridine (B92270) ring in the core structure leads to a broader mesomorphic temperature range. mdpi.com This enhancement is attributed to an increase in π-π stacking interactions facilitated by the nitrogen atom in the pyridine ring, which favors the formation of more ordered smectic phases over nematic ones. mdpi.com

Table 2: Mesomorphic Behavior of N-(4-(Pyridin-4-yl)benzylidene)-4-alkylanilines

| Terminal Alkyl Chain | Compound | Mesophase Behavior | Reference |

| Octyl (C8H17-) | 3f | Enantiotropic dimorphic (SmX1, SmA) | mdpi.com |

| Dodecyl (C12H25-) | - | Enantiotropic dimorphic (SmX1, SmA) | mdpi.com |

| Tetradecyl (C14H29-) | 3g | Enantiotropic dimorphic (SmX1, SmA) | mdpi.com |

| Note: SmX1 refers to an unidentified smectic phase, SmA = Smectic A. All compounds were reported to show two distinct smectic mesophases. |

Effects of Dimeric Structures

The molecular architecture can be further extended to create dimeric liquid crystals, where two mesogenic (liquid crystal-forming) units are joined by a flexible spacer. In a study of non-symmetric dimers, one mesogenic unit was based on a 4-n-alkylanilinebenzylidene structure, while the other was a 4-cyanobiphenyl (B145940) group, connected by an alkyl spacer. elsevierpure.com

The investigation revealed novel phase behavior, including the formation of various intercalated smectic phases (such as Smectic A, C, I, and Crystal B), where the different mesogenic units arrange in an alternating fashion within the layers. elsevierpure.com The specific interaction between the two dissimilar mesogenic cores was found to have a much more significant influence on the structure of the smectic phases than on the nematic-isotropic transition temperatures. elsevierpure.com The length of both the flexible spacer and the terminal alkyl chain (ranging up to ten carbons in the study) were varied, demonstrating that these molecular parameters are key tools for tuning the type and stability of the resulting smectic phases. elsevierpure.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.comnih.gov It is frequently employed to determine various molecular properties with high accuracy.

Molecular geometry optimization is a computational process aimed at finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This lowest-energy structure represents the most stable conformation of the molecule. For 4-(Tetradecyloxy)aniline, this process would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G** or 6-311++G(d,p), are standard for optimizing the geometry of organic molecules. nih.govscispace.com The optimization of this compound would determine the planarity of the aniline (B41778) ring, the orientation of the amino (-NH₂) group, and the conformation of the long tetradecyloxy chain. The results would provide a detailed 3D model of the molecule in its ground state.

Table 1: Representative Predicted Geometrical Parameters for this compound (Note: These are typical values for similar structures and serve as an illustrative example.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Aniline) | ~1.40 Å |

| C-O (Ether) | ~1.37 Å | |

| O-C (Alkyl Chain) | ~1.43 Å | |

| Bond Angle | C-N-H (Aniline) | ~113° |

| C-O-C (Ether) | ~118° |

| Dihedral Angle | C-C-O-C | ~180° (trans) |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. edu.krdirjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more reactive and easily excitable. edu.krdwuxibiology.com DFT calculations are highly effective for determining the energies of these frontier orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These values are illustrative and based on typical calculations for aniline derivatives.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.15 |

| ELUMO | -0.25 |

| Energy Gap (ΔE) | 4.90 |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists due to the long alkyl chain and the ether linkage.

DFT calculations can be used to explore the potential energy surface by systematically rotating key dihedral angles. scispace.com This process helps identify various stable conformers (local energy minima) and the transition states that connect them. By comparing the calculated energies of these different conformers, the most stable isomer can be identified. For the tetradecyloxy chain, an all-trans (zigzag) conformation is generally the most stable, lowest-energy state. Computational studies can quantify the energy differences between this and other, less stable gauche conformations. nih.gov

Quantum Chemical Calculations for Electronic Properties

Beyond frontier orbitals, quantum chemical calculations can determine a range of other electronic properties that characterize a molecule's response to an electric field and its charge distribution. nih.govnajah.edu These properties include the dipole moment, polarizability, and atomic charges.

Polarizability (α): This measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into electronegativity and potential sites for electrostatic interactions.

These properties are essential for understanding intermolecular forces and how the molecule might interact with solvents or other chemical species.

Table 3: Predicted Electronic Properties for this compound (Note: These values are hypothetical and for illustrative purposes.)

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (µ) | ~2.5 | Debye |

| Mean Polarizability (α) | ~35.0 | 10⁻²⁴ cm³ |

| Mulliken Charge on N | -0.85 | e |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a broader set of computational techniques, including quantum methods like DFT as well as classical methods like molecular dynamics (MD). nih.gov These approaches can simulate the behavior of molecules over time, providing insights into their dynamic properties.

Molecular dynamics simulations could be used to study this compound in various environments, such as in a solvent or as part of a larger assembly like a monolayer or membrane. nih.gov By simulating the motions of atoms over time, MD can reveal information about:

The flexibility of the long alkyl chain.

The formation of intermolecular interactions, such as hydrogen bonds involving the amino group.

Such simulations are valuable for bridging the gap between the properties of a single molecule and the macroscopic behavior of a material. nih.govnih.gov

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Materials

Conjugated Systems and Polymer Backbones

No specific research detailing the incorporation of 4-(Tetradecyloxy)aniline into conjugated polymer backbones was found.

Photophysical and Electrochemical Characterization

Specific photophysical and electrochemical data for materials based on this compound are not available in the searched literature.

Thin Film Formation and Properties

There is no available research describing the formation or properties of thin films composed of or containing this compound.

Self-Assembly and Supramolecular Architectures

Langmuir-Blodgett Film Formation and Studies

No studies specifically utilizing this compound for the formation of Langmuir-Blodgett films were identified.

Ordered Molecular Assemblies

Research detailing the formation of ordered molecular assemblies from this compound could not be located.

Chemical Sensing Materials

While aniline (B41778) and its derivatives are utilized in the development of chemical sensors, specific research detailing the application of this compound as a primary component in chemical sensing materials is not extensively documented. Aniline-based compounds are often incorporated into polymers or coordination complexes to detect various analytes. For instance, lanthanide-based coordination polymers have been studied for their ability to selectively detect aniline through luminescence quenching. Similarly, metal-organic frameworks (MOFs) have been functionalized to act as sensitive luminescent probes for aniline. However, these examples use aniline as the analyte to be detected rather than incorporating this compound into the sensor structure itself. The potential for the tetradecyloxy group to influence sensor properties, such as by promoting organization at interfaces or enhancing solubility in non-polar media, remains a subject for future investigation.

Coordination Chemistry and Metal Complexation

The amino group of this compound makes it a potential ligand for coordination to metal ions. Often, aniline derivatives are first converted into more complex ligands, such as Schiff bases, to enhance their coordinating ability and the stability of the resulting metal complexes.

The synthesis of metal complexes involving aniline derivatives typically begins with the formation of a Schiff base ligand. This is achieved through the condensation reaction of the primary amine (aniline derivative) with a carbonyl compound, such as an aldehyde or ketone. For example, a common synthetic route involves refluxing the aniline derivative with a substituted salicylaldehyde (B1680747) in an alcoholic solvent to form the Schiff base ligand. This ligand can then be reacted with a metal salt (e.g., chlorides or acetates of transition metals like Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent to yield the metal complex.

The characterization of these ligands and their metal complexes is carried out using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy is used to confirm the formation of the Schiff base by identifying the characteristic imine (C=N) stretching frequency and to verify coordination to the metal ion, which is often indicated by a shift in this frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) helps to elucidate the structure of the ligand in solution. Upon complexation, changes in the chemical shifts of protons near the coordination sites can confirm the binding of the metal.

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion.

Elemental Analysis is used to determine the empirical formula of the newly synthesized complexes and to confirm their stoichiometry.

While these are standard methods for analogous compounds, specific studies detailing the synthesis and characterization of metal complexes derived directly from this compound are not readily found.

The coordination mode of a ligand describes how it binds to a central metal ion. Aniline-derived Schiff base ligands are often multidentate, meaning they can bind to the metal ion through multiple donor atoms. Typically, coordination occurs through the azomethine nitrogen and a deprotonated phenolic oxygen, making the Schiff base a bidentate ligand.

The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the ligands. Common geometries for transition metal complexes with aniline-derived Schiff bases include tetrahedral, square planar, and octahedral. For example, studies on complexes formed from a Schiff base of 4-methoxyaniline with Co(II), Fe(II), Mn(II), and Ni(II) have been reported, illustrating how the metal-to-ligand ratio and the metal's electronic configuration influence the final structure. Similarly, pentadentate Schiff base derivatives have been shown to form complexes with various coordination geometries depending on the metal ion.

However, specific investigations into the coordination modes and geometries of metal complexes formed with this compound or its direct Schiff base derivatives are not available in the reviewed literature. The presence of the long tetradecyloxy chain could potentially influence the solid-state packing of these complexes, possibly leading to the formation of liquid-crystalline phases (metallomesogens), an area of interest in materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Tetradecyloxy)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution, where tetradecyl bromide reacts with 4-aminophenol under basic conditions (e.g., K₂CO₃ or NaH). Solvent choice (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours) significantly impact yield. Purity is monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures for final purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm aromatic proton environments and alkyl chain integration.

- FT-IR : Identify amine (-NH₂) and ether (-O-) functional groups.

- HPLC : Assess purity (>95% threshold for research-grade material).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak (expected m/z ~333.5 for [M+H]⁺).

Reference PubChem data (e.g., InChI Key, molecular formula) for cross-validation .

Q. How does the compound’s solubility vary across solvents, and what factors influence this property?

- Methodology : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using the shake-flask method. The tetradecyloxy chain enhances solubility in non-polar solvents due to hydrophobic interactions. Quantify via UV-Vis spectroscopy at λmax ~280 nm (aromatic absorption) .

Advanced Research Questions

Q. How does the tetradecyloxy chain influence the compound’s interaction with lipid bilayers or membrane proteins?

- Methodology :

- Fluorescence Anisotropy : Track partitioning into lipid bilayers using fluorescent probes.

- Molecular Dynamics Simulations : Model interactions with phospholipid membranes (e.g., POPC bilayers).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to membrane proteins (e.g., GPCRs) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Dose-Response Curves : Replicate assays under standardized conditions (pH 7.4, 37°C).

- Enzyme Kinetics : Compare Km and Vmax values across studies (e.g., cytochrome P450 isoforms).

- Structural Analysis : Use X-ray crystallography or cryo-EM to identify binding modes .

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate activation energies for oxidation/reduction pathways.

- Molecular Orbital Analysis : Predict sites of electrophilic/nucleophilic attack.

- Experimental Validation : Compare with kinetic data from controlled reactions (e.g., catalytic hydrogenation) .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?

- Methodology :

- Biodegradation Assays : Incubate with soil microbiota (e.g., Desulfatiglans spp.) and monitor via LC-MS.

- Photolysis Studies : Expose to UV light (254 nm) and quantify breakdown products (e.g., quinones).

- QSAR Modeling : Predict half-life in aquatic systems using logP and electronic parameters .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA results)?

- Methodology :

- Controlled Replicates : Repeat DSC/TGA under inert (N₂) and oxidative (O₂) atmospheres.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to compare decomposition activation energies.

- Complementary Techniques : Use FT-IR or GC-MS to identify volatile degradation products .

Q. What experimental designs minimize batch-to-batch variability in pharmacological studies?

- Methodology :

- Standardized Synthesis Protocols : Fix solvent, temperature, and catalyst ratios.

- QC Metrics : Enforce >98% purity (HPLC) and consistent melting point (±1°C).

- Blinded Assays : Use third-party validation for IC50 determinations in cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.